

# Phenoxybenzamine-d5 CAS number and molecular weight

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Compound of Interest		
Compound Name:	Phenoxybenzamine-d5	
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# An In-Depth Technical Guide to Phenoxybenzamine-d5

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **Phenoxybenzamine-d5**, a deuterated analog of the potent  $\alpha$ -adrenergic antagonist, Phenoxybenzamine. This document outlines its chemical properties, mechanism of action, and key experimental applications, presenting data in a clear and accessible format.

### **Core Chemical and Physical Data**

**Phenoxybenzamine-d5** is primarily utilized as an internal standard for the quantification of phenoxybenzamine in various analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuteration enhances its mass spectrometric signature without significantly altering its chemical behavior.

Below is a summary of the key quantitative data for **Phenoxybenzamine-d5**, primarily focusing on its hydrochloride salt form, which is the most common commercially available variant.



Property	Value	Source(s)
Chemical Name	N-benzyl-N-(2-chloroethyl)-1- (phenoxy-d5)propan-2-amine, monohydrochloride	[1]
CAS Number	1329838-45-0 (hydrochloride)	[1][2]
1309283-11-1	[3][4]	
1398065-71-8 (benzyl-d5 hydrochloride)	[5]	
1188265-52-2	[6]	_
Molecular Formula	C18H17D5CINO · HCI	[1]
Molecular Weight	345.32 g/mol (hydrochloride)	[2][5]
308.86 g/mol (free base)	[4][7]	

## Mechanism of Action: Irreversible $\alpha$ -Adrenergic Blockade

Phenoxybenzamine is a non-selective antagonist of  $\alpha$ -adrenergic receptors ( $\alpha$ -ARs), meaning it blocks both  $\alpha_1$  and  $\alpha_2$  subtypes. Its mechanism of action is distinguished by its irreversible binding to these receptors. This is achieved through the formation of a reactive ethylenimonium intermediate, which then forms a stable covalent bond with the receptor, leading to a long-lasting blockade. The synthesis of new receptors is required to overcome the effects of the drug.

The signaling pathway affected by Phenoxybenzamine is central to the regulation of vascular tone and other physiological processes mediated by the sympathetic nervous system.





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Mechanism of Phenoxybenzamine's irreversible blockade of  $\alpha$ -adrenergic receptors.

### **Experimental Protocols**

Phenoxybenzamine's effects are often studied in vitro using isolated tissues, such as aortic rings, to assess its impact on vasoconstriction. The following is a generalized protocol for such an experiment.

#### In Vitro Vasoconstriction Assay Using Aortic Rings

- 1. Aortic Ring Preparation:
- Euthanize the experimental animal (e.g., rat) and dissect the thoracic aorta.
- Carefully clean the aorta of surrounding connective and adipose tissue.
- Cut the aorta into rings of approximately 2-4 mm in width.
- 2. Mounting:
- Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a gas mixture of 95% O<sub>2</sub> and 5%

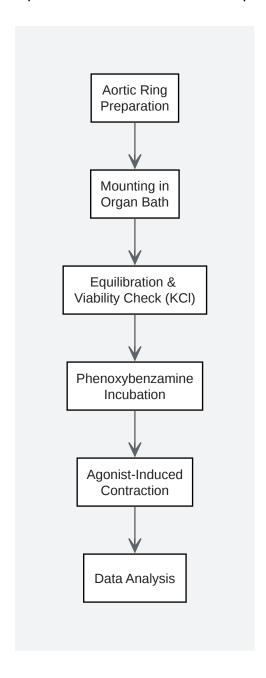


CO<sub>2</sub>.

- Attach one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
- 3. Equilibration and Viability Check:
- Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.
- After equilibration, induce a contraction with a high concentration of potassium chloride (KCl) to check the viability of the tissue.
- 4. Phenoxybenzamine Incubation:
- Wash the rings to return to baseline tension.
- Incubate the rings with varying concentrations of Phenoxybenzamine for a predetermined period. A separate set of rings will serve as a control (incubated with vehicle).
- 5. Agonist-Induced Contraction:
- After the incubation period, wash the rings again to remove any unbound Phenoxybenzamine.
- Elicit a cumulative concentration-response curve by adding an  $\alpha$ -adrenergic agonist (e.g., phenylephrine or norepinephrine) in increasing concentrations.
- Record the contractile force generated at each agonist concentration.
- 6. Data Analysis:
- Express the contractile response as a percentage of the maximal contraction induced by KCI.
- Plot the concentration-response curves for the control and Phenoxybenzamine-treated groups.



The irreversible antagonism of Phenoxybenzamine will be evident by a rightward shift and a
depression of the maximal response in the concentration-response curve to the agonist.



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Workflow for an in vitro vasoconstriction assay using aortic rings.

#### **Quantitative In Vitro Data**

Phenoxybenzamine has been shown to inhibit responses mediated by  $\alpha$ -adrenergic receptors in various cell-based and tissue-based assays.



Assay	Cell/Tissue Type	Parameter	Value
Norepinephrine- induced inositol phosphate formation	HEK293 cells expressing α1-ARs	EC50	125.9-316.2 nM
Radioligand binding to $\alpha_{2a}$ -AR	CHO cell membranes	Ki	60 nM
Radioligand binding to $\alpha_{2e}$ -AR	CHO cell membranes	Ki	10 nM
Radioligand binding to $\alpha_{2-}$ -AR	CHO cell membranes	Ki	60 nM
Proliferation of cancer cell lines	Lymphoma, breast, and lung cancer cells	IC50	29.5-99.8 μΜ
α-adrenergic receptor antagonism	IC50	550 nM[8]	

This document is intended for research and informational purposes only. Phenoxybenzamine and its deuterated analogs should be handled by trained professionals in a laboratory setting.

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